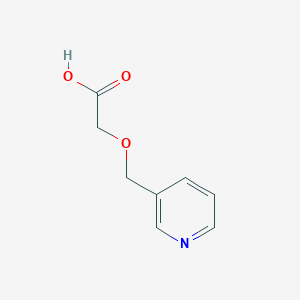

2-(Pyridin-3-ylmethoxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-3-ylmethoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)6-12-5-7-2-1-3-9-4-7/h1-4H,5-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVKIFPPXUCCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Analogue Synthesis of 2 Pyridin 3 Ylmethoxy Acetic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amidation, and conversion to more reactive acyl derivatives.

Synthesis of Esters and Amides

The synthesis of esters and amides from a carboxylic acid is a fundamental transformation in organic chemistry, often employed to modify a molecule's polarity, solubility, and biological activity.

Esterification: Esters of 2-(pyridin-3-ylmethoxy)acetic acid can be readily synthesized through standard acid-catalyzed esterification (Fischer esterification) by reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. libretexts.org This reaction is reversible, and to drive it towards the product, an excess of the alcohol or removal of water is typically employed. libretexts.org

Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an activated ester, followed by reaction with a primary or secondary amine. nih.gov Alternatively, direct condensation of the carboxylic acid with an amine can be accomplished using peptide coupling reagents. These reagents activate the carboxylic acid in situ to facilitate the formation of the amide bond under mild conditions. nih.gov A wide variety of amines can be used in these reactions, allowing for the creation of a large library of amide derivatives.

While direct examples for this compound are not extensively documented in dedicated studies, the synthesis of related structures follows these established principles. For instance, the synthesis of various fatty acid amides has been achieved with excellent yields by reacting the corresponding carboxylic acids with amines. nih.gov

Formation of Anhydrides and Acid Halides

To enhance the reactivity of the carboxyl group for subsequent nucleophilic acyl substitution reactions, this compound can be converted into an acid halide or an anhydride (B1165640).

Acid Halides: The most common acid halides are acid chlorides, which can be prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating its replacement by a chloride ion. 2-(Pyridin-3-yl)acetyl chloride is a related compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals. smolecule.com

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid. Mixed anhydrides can be synthesized by reacting the carboxylate salt of this compound with an acid chloride, such as acetyl chloride. sigmaaldrich.com Acetic anhydride is a widely used reagent for acylation and can participate in reactions catalyzed by pyridine (B92270). sigmaaldrich.com These anhydride derivatives are highly reactive acylating agents, useful for the synthesis of esters and amides under neutral or basic conditions.

Salt and Co-crystal Formation for Material Science Research

The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen makes this compound an ideal candidate for forming salts and co-crystals. This strategy is extensively used in pharmaceutical and material sciences to modify physicochemical properties like solubility, stability, and bioavailability without altering the covalent structure of the parent molecule. semanticscholar.org

Salt Formation: As a carboxylic acid, it can react with bases to form carboxylate salts. Simultaneously, the basic nitrogen atom of the pyridine ring can be protonated by strong acids to form pyridinium (B92312) salts. Intramolecular salt formation (zwitterion) is also a possibility.

Co-crystal Formation: Co-crystals are multi-component crystals held together by non-covalent interactions, typically hydrogen bonding. This compound can act as both a hydrogen bond donor (from the carboxylic acid) and a hydrogen bond acceptor (at the pyridine nitrogen and ether oxygen). This allows it to form co-crystals with a wide range of "co-former" molecules. The selection of a co-former is guided by principles of crystal engineering, aiming to create specific hydrogen bonding patterns. Studies on the drug febuxostat, which also contains a carboxylic acid, have shown that co-crystallization with pyridine-containing co-formers can significantly improve its solubility and dissolution rate. semanticscholar.org Similar strategies could be applied to this compound to tailor its material properties. The formation of a salt versus a co-crystal is often predicted by the difference in pKa values between the acid and base components. semanticscholar.org

Functionalization and Structural Diversification of the Pyridine Ring

The pyridine ring offers another avenue for structural modification, although its reactivity is significantly influenced by the electron-withdrawing nature of the nitrogen atom.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electronegative nitrogen atom. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. When substitution does occur, it is directed to the 3- and 5-positions. For the title compound, the existing substituent is at the 3-position, meaning further electrophilic substitution would be directed to the 5-position.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. This reactivity is exploited in the synthesis of complex molecules. A notable example is the synthesis of a radiotracer, [¹⁸F]BCPP-EF, which contains a substituted pyridin-3-ylmethoxy core. nih.govfrontiersin.orgfrontiersin.org The synthesis involves the coupling of a 6-chloropyridin-3-yl)methanol derivative with another molecule via a nucleophilic substitution reaction where an alkoxide displaces the chloride. This demonstrates a practical method for introducing substituents at the 6-position of the pyridin-3-ylmethoxy scaffold.

| Starting Material | Reagent | Product | Position of Substitution | Reference |

|---|---|---|---|---|

| (6-chloropyridin-3-yl)methanol derivative | Alkoxide nucleophile | 6-alkoxy-pyridin-3-yl)methanol derivative | 6-position | nih.gov, frontiersin.org, frontiersin.org |

N-Oxidation and Quaternization Derivatives

N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of the N-oxide has two significant consequences: it alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack, and it can modify the biological activity and pharmacokinetic profile of the molecule. The oxidation of 3-substituted pyridines to their corresponding N-oxides is a well-established reaction. arkat-usa.org

Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts. This reaction introduces a permanent positive charge and an additional substituent on the nitrogen atom. The quaternization reaction is a standard method for modifying the properties of pyridine-containing compounds. For example, the reaction of pyridine with an alkyl halide like methyl iodide would yield the corresponding N-methylpyridinium iodide salt. This derivatization significantly increases the polarity of the molecule.

Introduction of Halogen and Alkyl Substituents

The introduction of halogen and alkyl groups onto the pyridine ring of this compound can significantly influence its electronic properties and metabolic stability.

Halogenation:

Electrophilic aromatic substitution is a common method for introducing halogens onto a pyridine ring. However, the pyridine ring is electron-deficient and thus less reactive than benzene towards electrophiles. The reaction conditions often require high temperatures and strongly acidic media. For instance, direct chlorination or bromination of the pyridine ring can be achieved using the elemental halogen with a Lewis acid catalyst. The position of substitution is influenced by the directing effect of the existing substituent and the inherent reactivity of the pyridine ring, with substitution often occurring at the 5- and 6-positions.

Alternatively, for the introduction of fluorine, methods like the Balz-Schiemann reaction on an amino-substituted precursor could be employed. Iodination can be achieved using iodine in the presence of an oxidizing agent.

Alkylation:

The introduction of alkyl groups onto the pyridine ring can be accomplished through various methods. One common approach involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, in a nucleophilic addition to the pyridine ring, followed by an oxidation step. Another method is the Minisci reaction, which involves the radical alkylation of the electron-deficient pyridine ring. This reaction is particularly useful for introducing a wide range of alkyl groups. wikipedia.org

The following table summarizes potential halogenated and alkylated derivatives of this compound that could be synthesized.

| Derivative Name | Modification | Potential Synthetic Method |

| 2-((5-Chloropyridin-3-yl)methoxy)acetic acid | Chloro group at the 5-position of the pyridine ring | Electrophilic chlorination |

| 2-((6-Bromopyridin-3-yl)methoxy)acetic acid | Bromo group at the 6-position of the pyridine ring | Electrophilic bromination |

| 2-((5-Methylpyridin-3-yl)methoxy)acetic acid | Methyl group at the 5-position of the pyridine ring | Minisci reaction |

| 2-((6-Ethylpyridin-3-yl)methoxy)acetic acid | Ethyl group at the 6-position of the pyridine ring | Minisci reaction |

Alterations of the Methoxy (B1213986) Linker

Modifying the methoxy linker that connects the pyridine ring and the acetic acid moiety offers another avenue for creating structural diversity and altering the molecule's spatial arrangement and flexibility.

Homologation and Chain Extension Reactions

Homologation of the acetic acid side chain, which involves the insertion of one or more methylene (B1212753) groups, can lead to β- and γ-amino acid analogues. A well-established method for one-carbon homologation of carboxylic acids is the Arndt-Eistert reaction . organic-chemistry.orgwikipedia.orglibretexts.orgnrochemistry.com This multi-step process begins with the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, yields the homologated carboxylic acid. organic-chemistry.orgwikipedia.orglibretexts.org

For the synthesis of β-amino acid derivatives from α-amino acids, several methods have been developed as alternatives to the Arndt-Eistert reaction, which can be conceptually applied here. acs.orgresearchgate.netnih.govillinois.educhiroblock.com These methods often involve the generation of an acyliminium ion followed by trapping with a suitable nucleophile. acs.orgnih.gov

The following table outlines potential homologated derivatives.

| Derivative Name | Modification | Potential Synthetic Method |

| 3-(Pyridin-3-ylmethoxy)propanoic acid | One-carbon chain extension | Arndt-Eistert reaction |

| 4-(Pyridin-3-ylmethoxy)butanoic acid | Two-carbon chain extension | Multi-step homologation strategies |

Introduction of Branched or Cyclic Structures

Introducing branched or cyclic structures within the linker can impose conformational constraints and influence the molecule's binding to its target.

Branched Structures:

Branched analogues can be synthesized by modifying the starting materials. For example, using a branched haloalkanoate in the initial Williamson ether synthesis with 3-pyridinemethanol (B1662793) would result in a branched linker. Alternatively, α-alkylation of the enolate of a suitable ester of this compound could introduce branching at the carbon adjacent to the carboxyl group.

Cyclic Structures:

The synthesis of analogues containing a cyclic ether in the linker can be achieved through intramolecular cyclization of a diol precursor. rsc.orgnih.govrsc.orgnih.govroyalsocietypublishing.org For instance, a diol could be prepared and subsequently cyclized under acidic conditions or using reagents like trimethyl phosphate (B84403) and sodium hydride to form a cyclic ether, such as a tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring, within the linker. rsc.orgrsc.org

The table below presents examples of derivatives with branched or cyclic linkers.

| Derivative Name | Modification | Potential Synthetic Method |

| 2-Methyl-2-(pyridin-3-ylmethoxy)acetic acid | Methyl branch at the α-carbon | α-Alkylation of the corresponding ester |

| 2-(1-(Pyridin-3-yl)ethoxy)acetic acid | Branch on the ether-linked carbon | Williamson ether synthesis with 1-(pyridin-3-yl)ethanol |

| 2-((Tetrahydrofuran-2-yl)methoxy)acetic acid | Tetrahydrofuran ring in the linker | Intramolecular cyclization of a diol precursor |

Synthesis of Stereoisomers and Enantiomerically Pure Derivatives

Since modifications to the linker can introduce chiral centers, the synthesis of specific stereoisomers and enantiomerically pure derivatives is crucial for understanding their differential biological activities.

The primary methods for obtaining enantiomerically pure carboxylic acids are chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution:

A common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts with a chiral amine. libretexts.orggoogle.comchemeurope.comlibretexts.org The differing solubilities of these salts allow for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the carboxylic acid. libretexts.orglibretexts.org Another approach involves the formation of diastereomeric esters with a chiral alcohol, which can then be separated by chromatography, followed by hydrolysis to yield the enantiomerically pure acids. nih.gov

Enantioselective Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved through various catalytic methods, such as the enantioselective alkylation of an enolate using a chiral auxiliary or a chiral phase-transfer catalyst. nih.govunc.edu Iridium-catalyzed allylic alkylation has also been developed for the enantioselective synthesis of α-quaternary carboxylic acid derivatives. nih.gov

The following table summarizes approaches for obtaining stereochemically pure derivatives.

| Approach | Description | Key Techniques |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with chiral amines, Formation of diastereomeric esters with chiral alcohols, Chromatographic separation. libretexts.orglibretexts.orgnih.gov |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer. | Use of chiral auxiliaries, Asymmetric catalysis (e.g., phase-transfer catalysis, transition metal catalysis). nih.govunc.edu |

Advanced Structural Elucidation and Conformational Analysis of 2 Pyridin 3 Ylmethoxy Acetic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure, connectivity, and dynamics of chemical compounds in solution. While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of magnetically active nuclei, a deeper understanding of complex molecules like 2-(Pyridin-3-ylmethoxy)acetic acid necessitates the use of more sophisticated, multi-dimensional NMR experiments.

Detailed ¹H and ¹³C NMR data for this compound are crucial for its initial characterization. The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the methoxy (B1213986) and acetic acid groups, and the acidic proton. Similarly, the carbon-13 NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 (Pyridine) | ~8.5 | s |

| H4 (Pyridine) | ~7.7 | d |

| H5 (Pyridine) | ~7.3 | dd |

| H6 (Pyridine) | ~8.6 | d |

| O-CH₂-Py | ~4.7 | s |

| O-CH₂-COOH | ~4.2 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Pyridine) | ~150 |

| C3 (Pyridine) | ~135 |

| C4 (Pyridine) | ~124 |

| C5 (Pyridine) | ~136 |

| C6 (Pyridine) | ~149 |

| O-CH₂-Py | ~70 |

| O-CH₂-COOH | ~68 |

Note: The predicted chemical shift values are estimates and can vary based on the solvent and other experimental conditions.

Multi-dimensional NMR (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be instrumental in confirming the connectivity of the protons on the pyridine ring, for instance, showing correlations between H4 and H5, and H5 and H6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon atom based on the chemical shift of its attached proton. For example, the signals for the two methylene carbons could be definitively assigned by correlating them to their respective methylene proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations between the methylene protons of the methoxy group (O-CH₂-Py) and the carbons of the pyridine ring (C3 and C4) would confirm the attachment point of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY can help to determine the preferred conformation in solution by identifying protons that are close to each other in space, even if they are not directly connected through bonds.

Variable Temperature NMR and Solvent Effect Studies on Conformation

The conformation of this compound can be influenced by temperature and the surrounding solvent environment.

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as bond rotations. Changes in the chemical shifts or the coalescence of signals can provide information about the energy barriers to these rotations and the populations of different conformers. For this molecule, VT-NMR could probe the rotational barrier around the C-O and C-C single bonds of the side chain.

Solvent Effect Studies: The polarity and hydrogen-bonding capabilities of the solvent can significantly affect the conformation. Running NMR experiments in a variety of solvents (e.g., a non-polar solvent like benzene-d₆, a polar aprotic solvent like DMSO-d₆, and a polar protic solvent like methanol-d₄) can reveal how intermolecular interactions influence the preferred three-dimensional structure.

Solid-State NMR for Polymorphic Forms

While solution-state NMR provides information about the average structure in a dynamic environment, solid-state NMR (ssNMR) can probe the structure of a compound in its crystalline or amorphous solid form. This is particularly important for identifying and characterizing different polymorphic forms, which can have distinct physical properties. ssNMR can provide information on the local environment of each atom, internuclear distances, and molecular packing in the solid state.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

Single Crystal X-ray Diffraction of this compound and Co-crystals

Growing a suitable single crystal of this compound would allow for its complete structural determination by single-crystal X-ray diffraction. The resulting crystal structure would reveal:

The exact conformation of the molecule in the solid state.

The nature of the intermolecular interactions that stabilize the crystal lattice. Given the presence of a carboxylic acid and a pyridine ring, strong hydrogen bonding is expected.

The formation of dimers or other supramolecular assemblies.

Furthermore, the formation of co-crystals with other molecules could be explored. Co-crystallization can modify the physicochemical properties of a compound, and single-crystal X-ray diffraction is essential for understanding the new packing arrangements and intermolecular interactions in these multi-component solids.

Powder X-ray Diffraction for Polymorphic Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. rigaku.comcreative-biostructure.com It is particularly useful for:

Identifying polymorphic forms: Different crystalline forms of the same compound will produce distinct PXRD patterns. rigaku.combohrium.com This allows for the routine identification and quality control of different polymorphs.

Assessing crystallinity: PXRD can distinguish between crystalline and amorphous materials.

Monitoring phase transitions: Changes in the PXRD pattern as a function of temperature or humidity can be used to study polymorphic transformations.

If different crystalline forms of this compound were to be prepared, PXRD would be a primary tool for their initial characterization and for ensuring phase purity. creative-biostructure.comnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene-d₆ |

| DMSO-d₆ |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable techniques for elucidating the structure and fragmentation pathways of this compound and its analogues. fiu.edunih.gov These methods offer high sensitivity and selectivity, allowing for precise mass measurements and the characterization of complex fragmentation patterns. fiu.edunih.gov

Fragmentation Pattern Analysis for Structural Features

The fragmentation of this compound under mass spectrometric conditions can be predicted to follow several key pathways, characteristic of ethers, carboxylic acids, and pyridine-containing compounds. In positive ion mode, the molecular ion [M+H]⁺ would be readily observed.

A primary and highly probable fragmentation pathway involves the cleavage of the ether bond. This can occur in two ways:

Cleavage at the C-O bond of the methoxy group: This would result in the formation of a pyridin-3-ylmethyl cation (m/z 92) and a neutral acetic acid fragment. The pyridin-3-ylmethyl cation is a stable fragment due to the electron-donating nature of the pyridine ring.

Cleavage at the O-C bond of the acetic acid moiety: This would lead to the formation of a protonated carboxymethyl radical and a pyridin-3-ylmethoxide radical.

Another significant fragmentation pathway for the carboxylic acid group involves the loss of water (H₂O) from the protonated molecule, resulting in an [M+H-H₂O]⁺ ion. Decarboxylation, the loss of CO₂, is also a common fragmentation pathway for carboxylic acids.

The pyridine ring itself can undergo characteristic fragmentation. A common fragmentation pattern for pyridine derivatives is the loss of HCN (hydrogen cyanide), leading to a five-membered ring fragment.

The analysis of these fragmentation patterns, often aided by computational tools that predict fragmentation spectra, allows for the unambiguous identification of the compound and its structural isomers. researchgate.net For instance, the position of the substituent on the pyridine ring can be confirmed by the specific fragmentation pathways observed.

A hypothetical fragmentation pattern for this compound is presented below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Fragmentation Pathway |

| 168.0604 [M+H]⁺ | 150.0498 [M+H-H₂O]⁺ | Acylium ion | Loss of water from the carboxylic acid |

| 168.0604 [M+H]⁺ | 122.0651 [M+H-HCOOH]⁺ | Pyridin-3-ylmethanol | Loss of formic acid |

| 168.0604 [M+H]⁺ | 92.0498 [C₆H₆N]⁺ | Pyridin-3-ylmethyl cation | Cleavage of the ether bond |

This table is based on theoretical fragmentation pathways and would require experimental verification.

Isotope Labeling Studies for Reaction Mechanism Probing

Isotope labeling is a powerful technique to trace the pathways of atoms during a chemical reaction or fragmentation process. nih.govresearchgate.net By selectively replacing certain atoms in this compound with their heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H), the movement and fate of these labeled atoms can be followed using mass spectrometry.

For example, to confirm the mechanism of decarboxylation, one could synthesize this compound with a ¹³C-labeled carboxyl group. The observation of a loss of ¹³CO₂ in the mass spectrum would provide direct evidence for this fragmentation pathway.

Similarly, labeling the ether oxygen with ¹⁸O would help to distinguish between the two possible ether cleavage pathways. If the ¹⁸O label is retained in the pyridin-3-ylmethyl fragment, it would indicate cleavage at the O-C bond of the acetic acid moiety. Conversely, if the label is lost, it would confirm cleavage at the C-O bond of the methoxy group.

Deuterium labeling of the methylene bridge (-CH₂-) or the pyridine ring can also provide valuable information about hydrogen rearrangement processes that may occur during fragmentation.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Intermolecular Interaction Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. youtube.com These techniques are excellent for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. libretexts.org

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Strong and broad due to hydrogen bonding. core.ac.uk |

| C=O (Carboxylic Acid) | 1700-1725 | Strong absorption. pressbooks.pub |

| C-O (Ether) | 1000-1300 | Stretching vibration. |

| C-N (Pyridine) | 1400-1600 | Ring stretching vibrations. |

| Aromatic C-H | 3000-3100 | Stretching vibrations. |

| Aliphatic C-H | 2850-2960 | Stretching vibrations of the methylene group. pressbooks.pub |

The broadness of the O-H stretching band is a clear indication of strong intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming dimers in the solid state. libretexts.org The position and shape of this band can be sensitive to the solvent and temperature, providing further insights into the nature of these interactions.

Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the pyridine ring vibrations, which may be weak in the IR spectrum.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination of Chiral Derivatives

While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the acetic acid alpha-carbon, would lead to enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these chiral derivatives. nih.govmdpi.comresearchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the change in optical rotation with wavelength. mgcub.ac.inmgcub.ac.inscribd.com The resulting spectra, known as Cotton effects, are highly sensitive to the three-dimensional arrangement of atoms around the chiral center. scribd.com

To determine the absolute configuration of a chiral analogue, the experimental CD or ORD spectrum is compared with the spectra predicted by quantum chemical calculations for each possible enantiomer. mdpi.com A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S). nih.gov This combined experimental and theoretical approach has become a powerful and reliable method for stereochemical elucidation. researchgate.net

Computational Chemistry and Theoretical Studies on 2 Pyridin 3 Ylmethoxy Acetic Acid

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ether linkage in 2-(Pyridin-3-ylmethoxy)acetic acid allows for multiple conformations, which can significantly influence its properties and biological activity.

To explore the conformational landscape, potential energy surface (PES) scans are performed. This involves systematically rotating the dihedral angles of the flexible bonds, such as the C-O-C-C linkage, and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the low-energy, stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's preferred shapes.

The conformation of a molecule can be significantly influenced by its environment. Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound in different environments.

Implicit Solvent Models: These models approximate the solvent as a continuous medium with a specific dielectric constant. They are computationally less expensive and can provide a good first approximation of solvent effects on conformational preferences.

Explicit Solvent Models: In these more computationally intensive simulations, individual solvent molecules (e.g., water) are included in the simulation box. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, and provides a more realistic representation of the molecule's behavior in solution. Such simulations can reveal how solvent interactions stabilize certain conformations over others.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are instrumental in drug discovery and toxicology for predicting the activity of new molecules, thereby saving time and resources. rsc.org For this compound, a QSAR study would involve a set of structurally related compounds and their experimentally determined in vitro biological activities.

A typical QSAR study for a series of pyridine (B92270) derivatives, including this compound, would involve the following steps:

Data Set Selection: A database of compounds with a common structural scaffold, in this case, pyridine-based compounds, and their corresponding measured biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Descriptor Calculation: A wide array of molecular descriptors for each compound would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, and surface area related parameters.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), and pKa.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are employed to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For this compound, key descriptors would likely include those related to the pyridine ring's electronic properties, the flexibility of the methoxyacetic acid side chain, and the hydrogen bonding capacity of the carboxylic acid group.

Illustrative Data for a Hypothetical QSAR Study:

The following table demonstrates the type of data that would be generated and used in a QSAR study of pyridine derivatives. The values for this compound and its hypothetical analogs are for illustrative purposes only.

| Compound Name | Structure | LogP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

| This compound | 0.8 | 63.3 | 5.2 | |

| 2-(Pyridin-2-ylmethoxy)acetic acid | 0.7 | 63.3 | 8.1 | |

| 2-(Pyridin-4-ylmethoxy)acetic acid | 0.7 | 63.3 | 4.5 | |

| 3-(Pyridin-3-ylmethoxy)propanoic acid | 1.2 | 63.3 | 6.8 | |

| 2-(Phenoxymethoxy)acetic acid | 1.5 | 54.1 | 12.3 |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides a virtual laboratory to study the intricate details of chemical reactions at the molecular level. rsc.org For this compound, computational methods can be used to elucidate the mechanisms of its formation or its reactions with other molecules. Density Functional Theory (DFT) is a popular quantum mechanical method for such studies due to its balance of accuracy and computational cost. nih.gov

A computational study of a reaction mechanism involving this compound would typically entail:

Reactant and Product Optimization: The 3D geometries of the reactants, products, and any intermediates are optimized to find their most stable conformations (lowest energy structures).

Transition State Searching: The transition state (TS) is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Sophisticated algorithms are used to locate the TS structure connecting reactants and products.

Energy Profile Calculation: The energies of the reactants, transition states, intermediates, and products are calculated to construct a reaction energy profile. This profile provides crucial information about the reaction's feasibility (thermodynamics) and rate (kinetics).

Vibrational Frequency Analysis: This analysis confirms that the optimized structures are indeed minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface. It also provides the zero-point vibrational energy (ZPVE) correction.

For instance, the synthesis of this compound could involve the reaction of 3-pyridinemethanol (B1662793) with an acetic acid derivative. A computational study could investigate different possible pathways for this reaction, determining the most likely mechanism by comparing the activation energies of the various transition states.

Illustrative Reaction Coordinate for a Hypothetical Reaction:

The following table provides a conceptual representation of the data that would be obtained from a computational study of a hypothetical reaction involving this compound. The energy values are for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Initial reacting molecules | 0.0 |

| Transition State 1 | First energy barrier | +25.3 |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Transition State 2 | Second energy barrier | +15.8 |

| Products | Final products of the reaction | -12.7 |

Mechanistic Investigations of Biological Activities and Molecular Target Engagement of 2 Pyridin 3 Ylmethoxy Acetic Acid and Its Analogues in Vitro Focus

Enzyme Inhibition and Activation Studies: Mechanistic Insights

Although specific enzyme modulation data for 2-(Pyridin-3-ylmethoxy)acetic acid is scarce, research on its analogues points towards a role in enzyme inhibition, particularly in the context of kinase and mitochondrial enzyme systems.

Kinetic studies on analogues of this compound have revealed various modes of enzyme inhibition. For instance, certain complex derivatives incorporating the pyridin-3-ylmethoxy moiety have been investigated as inhibitors of mitochondrial complex I (MC-I). While detailed kinetic data for the parent compound is not available, studies on these analogues often involve determining inhibitory constants (K_i) and assessing the mode of inhibition (e.g., competitive, non-competitive, or mixed). This information is crucial for understanding the potency and mechanism by which these molecules interfere with enzyme function.

The interaction of analogues with enzyme active sites has been primarily explored through computational modeling and structure-activity relationship (SAR) studies. For example, in the development of PET imaging agents targeting MC-I, the pyridin-3-ylmethoxy group is often part of a larger pharmacophore designed to fit into a specific binding pocket. Molecular docking simulations help to visualize how these molecules orient themselves within the active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. These in silico methods provide a theoretical framework for understanding how the structural features of this compound and its derivatives can influence their engagement with molecular targets.

Receptor Binding and Signal Transduction Pathway Modulation In Vitro

The pyridinyl moiety present in this compound is a common feature in many biologically active compounds, suggesting potential interactions with various receptors.

Analogues of this compound have been evaluated for their binding affinity to specific receptors. A notable example is the investigation of compounds containing the pyridin-3-ylmethoxy group as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In vitro binding assays, often using radiolabeled ligands, are employed to determine the affinity (K_i or K_d values) of these compounds for different receptor subtypes. nih.gov For instance, a derivative, 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, has shown high affinity for the α4β2 nAChR subtype. nih.gov Such studies are fundamental in characterizing the selectivity and potency of these molecules at the receptor level.

| Compound/Analogue | Receptor Target | In Vitro Assay | Finding |

| 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine | α4β2 nicotinic acetylcholine receptor | Radioligand binding assay | High affinity binding nih.gov |

| 18F-BCPP-EF | Mitochondrial Complex I | In vitro binding assay | Specific binding, displaceable by known inhibitors researchgate.net |

This table is generated based on data from studies on analogues and does not represent data for this compound itself.

Once a compound binds to a receptor, it can trigger a cascade of intracellular signaling events. While direct evidence for this compound is lacking, studies on its analogues provide examples of how such compounds can modulate signaling pathways. For instance, the interaction of its derivatives with certain receptors could potentially influence pathways regulated by cyclic AMP (cAMP), calcium mobilization, or protein kinase cascades. Investigating these downstream effects in cellular models, such as measuring changes in second messenger levels or the phosphorylation state of key signaling proteins, is a critical step in elucidating the full mechanistic profile of these compounds.

Cell-Based Assays for Investigating Specific Cellular Processes In Vitro

Cell-based assays offer a more integrated view of a compound's biological effects, reflecting its ability to cross cell membranes and interact with intracellular targets in a more physiologically relevant context.

Derivatives of this compound have been assessed in various cell-based assays. For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated antibacterial activity against Gram-positive bacteria. nih.gov These studies often involve determining the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. nih.gov Furthermore, cell viability assays in human cell lines are commonly used to assess the cytotoxic potential of new compounds, providing an initial indication of their therapeutic window.

| Analogue Class | Cellular Process Investigated | Cell Model | Key Finding |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Bacterial growth | Staphylococcus aureus, Streptococcus pneumoniae | Antibacterial activity observed nih.gov |

| PET Ligands (e.g., 18F-BCPP-EF) | Mitochondrial function | Rat brain cells | Uptake correlates with mitochondrial density researchgate.net |

This table is generated based on data from studies on analogues and does not represent data for this compound itself.

Modulation of Cell Cycle and Apoptosis Pathways

While direct studies on the effect of this compound on cell cycle and apoptosis are not extensively documented in publicly available research, the broader class of pyridine (B92270) derivatives has been a subject of significant investigation for its potential anticancer properties, often linked to the induction of cell cycle arrest and apoptosis.

Research on various pyridine analogues has demonstrated their ability to halt cell proliferation at different phases of the cell cycle. For instance, certain novel pyridine and pyridone compounds have been shown to induce G2/M arrest in liver (HepG2) and breast (MCF-7) cancer cells. nih.govspandidos-publications.com This arrest is often mediated by the upregulation of key cell cycle inhibitors like p53 and p21. nih.govspandidos-publications.com The tumor suppressor protein p53 plays a crucial role in the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis and can trigger apoptosis if the damage is irreparable. nih.gov Similarly, other pyridine derivatives, such as imidazo[1,2-a]pyridines, have also been observed to cause G2/M cell cycle arrest in melanoma and cervical cancer cell lines. nih.gov In some cases, pyridine-based compounds have been found to arrest the cell cycle at the S phase or G2/M phase in various cancer cell lines, including HeLa, MCF7, and HCT-116. mdpi.com

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Pyridine derivatives have been shown to trigger apoptosis through various signaling pathways. Studies on pyrano[3,2-c] pyridine compounds revealed their ability to induce apoptosis in MCF-7 breast cancer cells, as evidenced by an increase in the sub-G1 population in cell cycle analysis and the externalization of phosphatidylserine. nih.gov The upregulation of pro-apoptotic proteins, such as the c-Jun N-terminal kinase (JNK), has been implicated in the apoptotic activity of some pyridine compounds in HepG2 cells. nih.govspandidos-publications.com Furthermore, novel imidazo[1,2-a]pyridine (B132010) derivatives have been found to induce intrinsic apoptosis in melanoma and cervical cancer cells, associated with an increase in BCL2 associated X protein (BAX) and active caspase-9 levels. nih.gov Some pyridine-based compounds have been shown to induce apoptosis by inhibiting key survival kinases like PIM-1. acs.orgresearchgate.net

While these findings on related pyridine compounds are promising, it is crucial to note that the specific effects of this compound on cell cycle progression and apoptotic pathways require direct experimental validation.

Effects on Gene Expression and Protein Synthesis in Research Cell Lines

The influence of this compound on the intricate processes of gene expression and protein synthesis remains an area requiring specific investigation. However, insights can be drawn from studies on related chemical structures.

The pyridine moiety is a core component of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and a substrate for enzymes that modify proteins and influence gene expression. wikipedia.org Therefore, compounds containing a pyridine ring have the potential to interact with a wide array of cellular pathways that regulate gene expression. For example, studies on neural stem cells have shown that surface chemistry, including the presence of amine (NH2) groups which share some chemical properties with the nitrogen in a pyridine ring, can significantly alter gene expression profiles, affecting processes like cell adhesion, signal transduction, and metabolism. nih.gov

Small molecules can modulate gene expression at both the transcriptional and translational levels. nih.gov Synthetic ligands have been developed to bind to specific mRNA structures, thereby interfering with gene expression. nih.gov While no direct evidence links this compound to such a mechanism, its chemical structure presents possibilities for interaction with cellular machinery controlling gene expression. For instance, some quinoline (B57606) antimalarial drugs, which also contain a nitrogen heterocyclic ring, are thought to inhibit nucleic acid and protein synthesis. wikipedia.org

Regarding protein synthesis, it is a complex process that can be targeted by various small molecules. nih.gov While direct inhibition of protein synthesis by this compound has not been reported, some anticancer compounds exert their effects by downregulating the expression of key proteins involved in cell survival and proliferation. For example, certain pyridine derivatives have been shown to downregulate the expression of cyclin D1, a protein essential for cell cycle progression. nih.gov The inhibition of signaling pathways, such as the one involving the eukaryotic initiation factor 4E (eIF4E), which is critical for the translation of oncogenic proteins like c-Myc and MCL-1, is another mechanism through which some advanced pyridine-containing compounds exert their anticancer effects. acs.orgacs.org

It is important to underscore that the specific impact of this compound on gene expression and protein synthesis in research cell lines necessitates direct experimental investigation to move beyond these inferences based on related compounds.

Identification and Validation of Molecular Targets using Biochemical and Biophysical Methods

The precise molecular targets of this compound have not yet been definitively identified and validated through comprehensive biochemical and biophysical studies. However, the broader family of pyridine-containing compounds has been investigated for its interaction with various enzymes and proteins implicated in cancer and other diseases.

Molecular docking studies, a computational method to predict the binding of a ligand to a receptor, have been employed for various pyridine derivatives to suggest potential molecular targets. For instance, some 2,6-diaryl-substituted pyridine derivatives have been docked against the Eg5 kinesin motor protein, a validated cancer target. nih.gov These studies help in visualizing potential interactions, such as hydrogen bonding, with key amino acid residues in the binding site of the target protein. nih.gov Similarly, molecular docking has been used to predict the binding of pyridine carboxamide derivatives to the active site of succinate (B1194679) dehydrogenase (SDH), an enzyme involved in cellular respiration. nih.gov Other pyridine hybrids have been docked against Aurora B kinase, a protein involved in cell division and a target in cancer therapy. acs.org

Biochemical assays are crucial for validating the predictions from molecular docking and for quantifying the inhibitory activity of a compound against a specific molecular target. For example, the in vitro inhibitory activity of pyridine-ureas against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis, has been determined, revealing micromolar IC50 values for some derivatives. elsevierpure.comnih.govresearchgate.net Enzyme-linked immunosorbent assays (ELISAs) and other enzymatic assays have been used to confirm the inhibition of kinases like PIM-1 and cyclin-dependent kinases (CDKs) such as CDK2 and CDK9 by various pyridine-based compounds. mdpi.comacs.orgresearchgate.net

Biophysical methods can provide further insights into the direct interaction between a compound and its target. While specific biophysical data for this compound is not available, techniques like X-ray crystallography have been used to determine the crystal structures of pyridine carboxamide derivatives, revealing details about their molecular conformation. mdpi.com Such structural information is invaluable for understanding how these molecules might interact with their biological targets.

The identification and validation of the direct molecular targets of this compound through rigorous biochemical and biophysical methods are essential next steps to elucidate its mechanism of action.

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency and Selectivity In Vitro

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in the available literature, a wealth of information exists for the broader class of pyridine derivatives, providing valuable insights into how structural modifications can influence their biological activity.

The position and nature of substituents on the pyridine ring are critical determinants of antiproliferative activity. A general review of pyridine derivatives suggests that the presence and positioning of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance anticancer activity. nih.gov Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to lower activity. nih.gov

In the context of specific pyridine-based scaffolds, SAR studies have provided more granular insights. For N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of a halogen at the 4-position of the phenyl ring was found to be crucial for their interaction with the Forkhead Box M1 (FOXM1) transcription factor. mdpi.com For pyridine-ureas, the nature of the substituent on the urea (B33335) nitrogen and the substitution pattern on the pyridine ring significantly impact their antiproliferative activity against breast cancer cells and their inhibitory effect on VEGFR-2. elsevierpure.comnih.govresearchgate.net

The exploration of different heterocyclic rings attached to the pyridine core has also been a fruitful area of SAR. For example, in a series of pyrazolo[3,4-b]pyridines, the substituents at various positions on the pyrazole (B372694) and pyridine rings were systematically varied to optimize anticancer potency against different cancer cell lines. mdpi.com Similarly, for pyridine carboxamide derivatives, modifications on the amide nitrogen have been shown to influence their antifungal activity, which was linked to the inhibition of succinate dehydrogenase. nih.gov

The development of dual inhibitors, targeting more than one protein, has also been guided by SAR. For instance, in the design of Hsp90/HDAC6 dual inhibitors, the linkage and substitution patterns of a pyrrolo[2,3-d]pyrimidine core connected to a substituted pyridine moiety were systematically modified to achieve potent inhibition of both targets. acs.org

These examples from related pyridine-containing compounds highlight the importance of systematic structural modifications in optimizing biological potency and selectivity. To understand the SAR for this compound, a focused medicinal chemistry effort would be required to synthesize and evaluate a library of analogues with systematic variations in the pyridine ring substitution, the linker, and the acetic acid moiety.

Applications of 2 Pyridin 3 Ylmethoxy Acetic Acid in Catalysis, Materials Science, and Chemical Biology Research

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

Ligand Design for Metal Ion Chelation

No published studies were found that specifically detail the use of 2-(Pyridin-3-ylmethoxy)acetic acid in ligand design for metal ion chelation.

Characterization of Metal Complexes and MOFs as Catalytic Materials

There are no available research findings on the characterization of metal complexes or MOFs derived from this compound for catalytic purposes.

Applications in Heterogeneous and Homogeneous Catalysis

No specific applications of this compound or its metal complexes in heterogeneous or homogeneous catalysis have been reported in the scientific literature.

Polymer Chemistry and Supramolecular Assemblies

Incorporation as Monomers in Polymer Backbones

There is no available research documenting the incorporation of this compound as a monomer in polymer backbones.

Design of Self-Assembled Systems via Hydrogen Bonding or Metal Coordination

No studies have been published on the design of self-assembled systems utilizing this compound.

Role as an Organocatalyst or Chiral Auxiliary in Organic Synthesis

There is currently no scientific literature available that describes the use of this compound as an organocatalyst or a chiral auxiliary in organic synthesis. Organocatalysts are small organic molecules that accelerate chemical reactions, and chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. While pyridine-containing molecules can be designed to function in these capacities, research detailing such a role for this compound has not been reported.

A search of academic and patent databases did not yield any instances of this compound being employed to induce stereoselectivity or to catalyze organic transformations. The development and application of new organocatalysts and chiral auxiliaries is an active area of research, but efforts have thus far not included this specific pyridyl ether derivative.

Development as a Chemical Probe for Biochemical Research

In the field of chemical biology, chemical probes are small molecules used to study and manipulate biological systems. These tools are instrumental in elucidating protein function and biological pathways. The development of a chemical probe requires a molecule to have specific properties, such as high affinity and selectivity for a biological target.

Currently, there is no published research that details the development or application of this compound as a chemical probe for biochemical research. Its potential interactions with biological targets, or its use as a tool to investigate biochemical processes, have not been described in the scientific literature. Consequently, there are no research findings or data to report on its use in this context.

Advanced Analytical and Separation Methodologies for 2 Pyridin 3 Ylmethoxy Acetic Acid in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Purity, Quantitative Analysis, and Chiral Resolution

High-performance liquid chromatography stands as a cornerstone for the analysis of non-volatile compounds like 2-(Pyridin-3-ylmethoxy)acetic acid. Its versatility allows for both quantitative and qualitative assessments, as well as for the separation of stereoisomers.

Method Development for Complex Mixture Analysis

The development of a robust HPLC method is fundamental for accurately analyzing this compound within complex matrices. Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the separation and quantification of pyridine (B92270) derivatives. researchgate.netajprd.com Method development often involves optimizing the mobile phase composition, which typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netjchr.org The pH of the mobile phase can significantly influence the retention and separation of acidic compounds. researchgate.net

For instance, a typical starting point for method development could involve a C18 column with a gradient elution program. The initial mobile phase might be a high percentage of aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape) transitioning to a higher percentage of organic solvent to elute more hydrophobic components. lcms.cz Detection is commonly achieved using a UV detector, often at a wavelength where the pyridine ring exhibits strong absorbance, such as around 220 nm. researchgate.net The validation of such a method, following ICH guidelines, would include assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability. researchgate.netjchr.org

Preparative HPLC for Isolation and Purification of Derivatives

When the goal is to isolate and purify derivatives of this compound for further structural elucidation or biological testing, preparative HPLC is the method of choice. nih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. nih.gov

The process often begins with an analytical scale separation to determine the optimal conditions. Once established, these conditions are scaled up for preparative purposes. For example, a mobile phase of methanol and water with a modifier like acetic acid might be used with an ODS (octadecylsilane) column. nih.govgoogle.com Fractions are collected as they elute from the column, and the purity of these fractions is subsequently verified by analytical HPLC. This approach allows for the isolation of specific isomers or derivatives from a reaction mixture. google.com

Chiral resolution, the separation of enantiomers, is a specialized application of HPLC crucial when dealing with chiral molecules. rsc.org This is often achieved using a chiral stationary phase (CSP). rsc.orggoogle.com Polysaccharide-based CSPs are widely used for their broad applicability. rsc.org The choice of mobile phase, typically a mixture of alkanes like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is critical for achieving enantioseparation. google.comresearchgate.net The development of chiral HPLC methods is essential for obtaining optically pure isomers, which is often a requirement in pharmaceutical research. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives or Pyrolysis Products

While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique becomes highly valuable for analyzing its volatile derivatives or products from pyrolysis.

GC-MS is a powerful tool for separating and identifying components in a mixture. nih.gov In the context of this compound, derivatization to a more volatile form, for example, by esterification of the carboxylic acid group, would be necessary for GC analysis.

Pyrolysis-GC-MS (Py-GC-MS) is a technique where a sample is thermally decomposed in an inert atmosphere, and the resulting smaller, volatile fragments are analyzed by GC-MS. wikipedia.orgshimadzu.com This method can provide a "fingerprint" of the original material, aiding in its identification and structural characterization. wikipedia.org The sample is rapidly heated to high temperatures (e.g., 600–1000 °C), causing bonds to break and produce a complex mixture of pyrolyzates. wikipedia.org For a compound like this compound, pyrolysis would likely lead to the fragmentation of the molecule, and the resulting pyridine-containing fragments could be identified by the mass spectrometer. Research on the pyrolysis of pyridine itself has shown that at very high temperatures, it can decompose into nitrogen and carbon monoxide. nih.gov

Table 1: Potential Pyrolysis-GC-MS Applications

| Application | Description | Expected Information |

|---|---|---|

| Structural Characterization | Controlled thermal degradation to produce identifiable fragments. | Information on the core pyridine structure and the methoxyacetic acid side chain. |

| Impurity Profiling | Identification of volatile impurities that are not readily observed by other methods. | Detection of residual solvents or by-products from synthesis. |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis is an analytical technique that separates ions based on their electrophoretic mobility in an applied electric field. libretexts.org It offers high resolution and efficiency, making it well-suited for the analysis of charged molecules like this compound. springernature.com

Different modes of CE can be employed. Capillary Zone Electrophoresis (CZE) is the simplest form, where separation occurs in a buffer-filled capillary. libretexts.org The separation of pyridinecarboxylic acid isomers has been demonstrated using CZE, with the addition of modifiers like cetyltrimethylammonium bromide (CTAB) to the buffer to improve resolution and peak shape. nih.gov The pH of the background electrolyte is a critical parameter for optimizing the separation of acidic compounds. nih.govubaya.ac.id

For chiral separations, chiral selectors such as vancomycin (B549263) can be added to the background electrolyte. nih.gov This approach has been successfully used for the chiral analysis of a wide range of hydroxy acids. nih.gov

Table 2: Capillary Electrophoresis Modes for Analysis

| CE Mode | Separation Principle | Application for this compound |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in a free solution. libretexts.org | Purity analysis and separation from other charged impurities. |

| Micellar Electrokinetic Chromatography (MEKC) | Separation of neutral and charged analytes using micelles. ubaya.ac.id | Analysis in complex matrices containing neutral compounds. |

| Chiral Capillary Electrophoresis | Separation of enantiomers using a chiral selector in the buffer. nih.gov | Resolution of potential enantiomers of the compound or its derivatives. |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Profiling in Research Samples

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for trace analysis and metabolite identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying and identifying compounds in complex biological matrices. nih.govnih.gov For this compound, which is a metabolite of other compounds, LC-MS/MS is the method of choice for pharmacokinetic studies. nih.gov The method typically involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before injection into the LC-MS/MS system. nih.gov A specific multiple reaction monitoring (MRM) transition for the analyte and an internal standard is used for quantification, providing high selectivity. nih.gov LC-MS/MS is also a key tool for metabolite profiling, allowing for the identification of metabolic products in in-vitro and in-vivo systems. nih.govnih.govnih.gov

While direct GC-MS/MS analysis is not feasible due to the low volatility of this compound, it could be applied after derivatization. This would provide very high sensitivity and selectivity for trace-level quantification. For trace amine analysis, a derivatization protocol followed by online solid-phase extraction and LC-MS/MS has been shown to be effective. rug.nl

Advanced Spectrophotometric and Electrochemical Methods for Specific Research Applications

Beyond chromatographic and electrophoretic methods, advanced spectrophotometric and electrochemical techniques can be employed for specific research applications involving this compound.

Derivative spectrophotometry is an advanced technique that enhances the resolution of overlapping spectral bands, which can be useful for the analysis of compounds in complex mixtures without prior separation. scholarsresearchlibrary.com This method has been applied to various fields, including pharmaceutical and environmental analysis. scholarsresearchlibrary.com

Spectrophotometric methods for the determination of pyridine and its derivatives often involve a color-forming reaction. For instance, pyridine can react with cyanogen (B1215507) bromide to form glutaconic aldehyde, which then couples with an aromatic amine to produce a colored dye that can be measured spectrophotometrically. researchgate.net While these methods can be sensitive, they may lack the specificity of chromatographic techniques. The determination of oxidized and reduced pyridine nucleotides has also been achieved using spectrophotometric cycling assays. nih.gov

Electrochemical methods offer high sensitivity and are suitable for the detection of electroactive compounds. nih.gov Pyridine and its derivatives can be determined using electrochemical sensors. researchgate.net For example, modified glassy carbon electrodes have been developed for the electrochemical sensing of pyridine in various samples. researchgate.net These sensors can exhibit good selectivity and reusability. researchgate.net The electrochemical oxidation of pyridine has been studied, and the degradation products can be analyzed by techniques like GC-MS. researchgate.net The development of electrochemical sensors based on composite materials, such as those incorporating graphene oxide, has shown promise for the sensitive detection of various organic molecules, including those with pyridine structures. nih.govmdpi.commdpi.com

Future Perspectives and Unexplored Research Avenues for 2 Pyridin 3 Ylmethoxy Acetic Acid

Emerging Synthetic Methodologies and Automation in Compound Synthesis

The synthesis of pyridine (B92270) derivatives has evolved significantly, moving beyond traditional condensation reactions to more sophisticated and efficient methods. nih.gov Future synthesis of 2-(Pyridin-3-ylmethoxy)acetic acid and its analogues will likely leverage these cutting-edge techniques to improve yield, purity, and accessibility.

Advanced Catalytic Systems: Recent years have seen a surge in the development of novel catalytic systems for pyridine synthesis. numberanalytics.com Transition-metal-catalyzed reactions, particularly those using palladium, offer powerful tools for creating functionalized pyridine rings through cross-coupling and cyclization processes. nih.gov Furthermore, metal-free annulation strategies are gaining traction, providing milder and more sustainable alternatives. mdpi.com For instance, a [3+3] annulation between enamines and specific peroxides allows for the rapid construction of complex pyridine scaffolds without the need for metal catalysts. mdpi.com Photocatalysis and electrocatalysis are also emerging as powerful techniques that can facilitate pyridine synthesis under mild conditions with high selectivity. numberanalytics.com

Automation and Flow Chemistry: The integration of artificial intelligence (AI) and robotics is set to revolutionize chemical synthesis. youtube.com AI-driven platforms can analyze vast reaction databases to predict optimal synthetic routes, while robotic systems can execute these multi-step syntheses with high precision and reproducibility. youtube.com This automated approach can accelerate the discovery and optimization of synthetic pathways for compounds like this compound. Continuous-flow platforms, which can be reconfigured by robotic arms, enable the efficient and safe execution of complex reaction sequences, reducing manual intervention and enhancing productivity. youtube.com

| Synthetic Advancement | Potential Impact on this compound Synthesis |

| Transition-Metal Catalysis | Enables precise functionalization of the pyridine ring for creating diverse analogues. nih.gov |

| Metal-Free Annulation | Offers sustainable and milder reaction conditions for building the core pyridine structure. mdpi.com |

| Photocatalysis/Electrocatalysis | Provides highly selective synthetic routes with reduced energy consumption. numberanalytics.com |

| AI-Assisted Planning | Optimizes synthetic pathways by predicting successful reaction sequences from vast datasets. youtube.com |

| Robotic Automation | Increases throughput, precision, and reproducibility of multi-step syntheses. youtube.com |

Rational Design and Synthesis of Next-Generation Analogues with Tuned Properties

Rational drug design aims to create molecules with optimized potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com For this compound, this involves strategically modifying its structure to enhance its interaction with specific biological targets. The pyridine motif itself is known to improve biochemical potency, metabolic stability, and cell permeability in drug candidates. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the this compound scaffold are crucial for establishing clear structure-activity relationships (SAR). This involves altering substituents on the pyridine ring, modifying the ether linkage, and changing the acetic acid moiety. For example, in the design of imidazo[1,2-a]pyridine (B132010) derivatives as PI3Kα inhibitors, modifications at the 2, 6, and 8-positions of the core structure were systematically explored to identify compounds with nanomolar potency. nih.gov A similar approach can be applied to generate a library of this compound analogues for screening against various biological targets.

Computational and Molecular Modeling: Computational tools are indispensable for modern drug design. Molecular docking can predict how analogues of this compound might bind to the active site of a target protein, such as an enzyme or receptor. mdpi.com This allows for the in silico screening of virtual compound libraries, prioritizing the synthesis of molecules with the highest predicted affinity and selectivity. For instance, rational design has been used to develop selective inhibitors for targets like cyclooxygenase-2 (COX-2) by modifying a core scaffold to optimize interactions within the enzyme's binding pocket. nih.gov

Potential for Application in Novel Scientific and Technological Domains

While the primary focus for many pyridine derivatives is in pharmaceuticals, their unique properties make them suitable for a range of other advanced applications. nih.govresearchgate.net

Materials Science: The nitrogen atom in the pyridine ring makes it an excellent ligand for coordinating with metal ions. nih.gov This property can be exploited to use this compound or its derivatives as building blocks for metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The carboxylic acid group provides a secondary coordination site, potentially leading to novel network topologies and functionalities.

Catalysis: Pyridine-based molecules can act as catalysts themselves. The nitrogen atom's lone pair of electrons gives it nucleophilic character, allowing it to catalyze reactions like acylation. jchemrev.com Furthermore, modifying catalyst surfaces with pyridine-containing molecules has been shown to enhance performance in processes like the electroreduction of CO₂, where the pyridine moiety can improve product selectivity and reaction rates. mdpi.com

Agrochemicals: The pyridine scaffold is a common feature in many agrochemical products. nih.gov Analogues of this compound could be explored for potential herbicidal, fungicidal, or insecticidal properties, contributing to the development of new crop protection agents.

Challenges and Opportunities in Enhancing Specificity and Selectivity in Biological Research

A major challenge in developing bioactive compounds is achieving high specificity and selectivity for the intended biological target, thereby minimizing off-target effects. jchemrev.com

Overcoming Challenges: The inherent reactivity and binding capabilities of the pyridine ring can lead to interactions with multiple biological targets. jchemrev.com Enhancing selectivity requires a deep understanding of the target's structure and the subtle effects of molecular modifications. For example, introducing specific functional groups can favor binding to one target over another. In the development of COX inhibitors, replacing a phenyl ring with a pyridine ring and modifying the sulfonamide group led to compounds with preferential inhibition of the COX-2 isozyme over COX-1. nih.govnih.gov

Opportunities for Improvement: The opportunity lies in combining computational design with advanced screening methods. By creating focused libraries of this compound analogues based on computational predictions, researchers can more efficiently screen for compounds with high selectivity. mdpi.comacs.org Techniques like selective acetalization, which can be influenced by the presence of pyridine itself, demonstrate how the unique chemistry of the ring can be harnessed to achieve regioselectivity in synthesis, a principle that can be extended to biological interactions. acs.org

| Challenge | Opportunity |

| Off-Target Binding | Utilize high-throughput screening and proteomic profiling to identify and minimize unintended interactions. |

| Similar Binding Sites in Protein Families | Employ computational modeling to exploit subtle structural differences between targets, designing analogues with unique interaction patterns. nih.gov |

| Metabolic Instability | Introduce functional groups or make bioisosteric replacements to block metabolic pathways and improve the compound's pharmacokinetic profile. nih.gov |

Interdisciplinary Research Collaborations and Data Integration

The full potential of this compound can only be unlocked through the convergence of multiple scientific disciplines.

Bridging Chemistry, Biology, and Data Science: Effective drug and materials discovery requires a collaborative effort. Chemists can synthesize novel analogues nih.govmdpi.com, biologists can perform in vitro and in vivo evaluations frontiersin.orgnih.gov, and computational scientists can build predictive models to guide the design process. youtube.commdpi.com Integrating experimental data with computational predictions creates a powerful feedback loop that accelerates the discovery cycle.